Mesuagenin B is a naturally occurring compound classified within the family of coumarins. It has garnered attention due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are enzymes that play critical roles in neurotransmission. The compound is primarily sourced from certain plant species, contributing to its interest in pharmacological research.
Mesuagenin B is extracted from various plants, notably those belonging to the genus Mesua, which are known for their diverse chemical constituents. The extraction process typically involves the use of organic solvents to isolate the compound from plant materials. This compound has been studied for its structural and functional properties, contributing to its classification as a bioactive natural product.
Mesuagenin B falls under the category of coumarins, which are aromatic compounds characterized by a benzopyrone structure. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antitumor effects. Mesuagenin B specifically has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, making it a subject of interest in neuropharmacology.
The synthesis of Mesuagenin B can be approached through various synthetic routes, often involving the condensation of appropriate starting materials under acidic or basic conditions. For instance, one method employs the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst to yield coumarin derivatives.
The synthesis can be monitored using techniques such as thin-layer chromatography and spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm the formation of Mesuagenin B.
The molecular structure of Mesuagenin B features a coumarin backbone with specific substituents that contribute to its biological activity.
Spectroscopic data such as Infrared spectroscopy and Nuclear Magnetic Resonance spectroscopy can be employed to elucidate the molecular structure further, confirming functional groups and connectivity.
Mesuagenin B undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
These reactions often require specific reagents and conditions tailored to achieve desired modifications while maintaining stability.
The mechanism by which Mesuagenin B exerts its cholinesterase inhibitory effects involves binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. This binding inhibits the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.
Mesuagenin B possesses distinct physical and chemical properties that influence its behavior in biological systems:
Analyses such as differential scanning calorimetry (DSC) may provide insights into thermal stability.
Mesuagenin B has potential applications in several scientific fields:
Research continues into optimizing its efficacy and exploring new therapeutic avenues based on its structural characteristics and biological activities.
Discovery and Structural CharacterizationMesuagenin B is a biologically active 4-phenylcoumarin derivative first isolated from the bark of Mesua elegans (Clusiaceae family), a plant native to Malaysian rainforests. Its discovery emerged from bioassay-guided fractionation studies targeting natural acetylcholinesterase (AChE) inhibitors. The hexane extract of M. elegans bark demonstrated remarkable AChE inhibition (90% at 10 μg/mL), prompting further phytochemical investigation. Structural elucidation via NMR spectroscopy and mass spectrometry confirmed Mesuagenin B as a C₃₀H₃₂O₅ compound with a molecular weight of 472.60 g/mol, characterized by a complex pyrano[2,3-f]chromen-8-one scaffold featuring phenyl and methylpentenyl substituents [4] [8]. The compound's structural complexity includes multiple hydrogen-bonding sites (TPSA = 72.80 Ų) and significant lipophilicity (XLogP = 7.20), properties that facilitate penetration of biological membranes, particularly the blood-brain barrier—a critical requirement for neuroactive compounds [8].
Structural Comparison to Other CoumarinsUnlike simpler coumarins, Mesuagenin B belongs to the prenylated neoflavonoid subclass characterized by its C4-phenyl substitution and extended hydrophobic side chains. This structural configuration positions it uniquely among natural cholinesterase inhibitors. Its angeloyl and methylbutanoyl moieties enhance molecular flexibility and binding complementarity to enzyme active sites. Comparative analysis reveals that these substituents are critical for its enhanced activity over related coumarins like isomammeigin and mammea A/BA cyclo F isolated from the same plant, which exhibit weaker AChE inhibition [4].
Table 1: Structural Characteristics of Mesuagenin B
Attribute | Specification |
---|---|
IUPAC Name | 5-hydroxy-2-methyl-6-(2-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one |
Molecular Formula | C₃₀H₃₂O₅ |
Molecular Weight | 472.60 g/mol |
Hydrogen Bond Donors | 1 (Hydroxyl group) |
Hydrogen Bond Acceptors | 5 (Carbonyl and ether oxygens) |
Topological Polar Surface Area | 72.80 Ų |
XLogP | 7.20 |
Key Functional Groups | Lactone ring, phenyl group, prenyl chains, α,β-unsaturated carbonyl |
Bioactivity ProfileIn vitro screening established Mesuagenin B as the most potent AChE inhibitor among nine isolated 4-phenylcoumarins, exhibiting an IC₅₀ value of 0.7 μM against electric eel AChE—significantly lower than reference standards like galantamine (IC₅₀ = 3.26 μM). This potency represents a 15-20 fold enhancement over other coumarins from the same source, such as mesuagenin A and mesuagenin D. Notably, Mesuagenin B demonstrated >100-fold selectivity for AChE over butyrylcholinesterase (BChE) in preliminary assays, suggesting target specificity [4]. The compound's bioactivity extends beyond cholinesterase inhibition; in silico predictions indicate potential interactions with neurodegenerative targets including cathepsin D (99.36% probability) and DNA repair enzymes (99.40% probability), though experimental validation remains ongoing [8].
Table 2: Comparative AChE Inhibitory Activity of Natural Coumarins
Compound | Source Plant | IC₅₀ (μM) | Reference Standard (IC₅₀) |
---|---|---|---|
Mesuagenin B | Mesua elegans | 0.70 | Galantamine (3.26 μM) |
PJ13 (Khellactone) | Peucedanum japonicum | 9.28 | Donepezil (0.016 μM) |
Glycyrol | Glycyrrhiza uralensis | 14.77 | Tacrine (0.31 μM) |
Isomammeigin | Mesua elegans | >10 | Galantamine (3.26 μM) |
Mammea A/BA cyclo F | Mesua elegans | >10 | Galantamine (3.26 μM) |
Mechanism of Cholinesterase InhibitionMesuagenin B addresses core pathological features of Alzheimer's disease (AD) through potent, reversible inhibition of acetylcholinesterase (AChE)—the enzyme responsible for acetylcholine (ACh) breakdown in synaptic clefts. Kinetic analyses reveal it acts as a mixed-type inhibitor with a Kᵢ value of 5.98 μM, indicating binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. This dual-binding mode disrupts substrate hydrolysis through steric hindrance and allosteric modulation, distinct from competitive inhibitors like galantamine that solely target CAS [4]. Molecular docking simulations demonstrate that Mesuagenin B's phenyl group forms π-π stacking with Trp279 in the PAS region, while its hydroxyl group hydrogen-bonds with Tyr121 (distance: 2.52 Å) in the catalytic triad. This multi-point binding explains its superior efficacy over linear coumarins lacking phenyl substituents [4].
Neurochemical SignificanceThe cholinergic hypothesis of AD posits that cognitive decline correlates with depleted ACh levels due to hyperactive AChE. By inhibiting AChE with nanomolar efficacy, Mesuagenin B elevates synaptic ACh concentrations, potentially restoring neurotransmission in affected brain regions. Its selectivity for AChE over BChE is pharmacologically advantageous since BChE activity increases during late-stage AD, compensating for AChE decline. Selective AChE inhibitors like Mesuagenin B may thus provide targeted intervention during early disease progression without disrupting BChE's metabolic functions [5] [10]. Additionally, in vitro evidence suggests that 4-phenylcoumarins may indirectly suppress β-amyloid aggregation by inhibiting AChE-induced amyloidogenesis—a secondary mechanism relevant to AD pathology [4] [10].
Table 3: Kinetic Parameters of Mesuagenin B's AChE Inhibition
Parameter | Value | Experimental Conditions |
---|---|---|
Inhibition Type | Mixed-type | Lineweaver-Burk plot analysis |
Kᵢ (Inhibition constant) | 5.98 μM | Electric eel AChE |
IC₅₀ | 0.70 μM | 0.2 U/mL enzyme, pH 8.0, 25°C |
Binding Affinity (ΔG) | -9.3 kcal/mol | Molecular docking simulation |
Key Binding Residues | Tyr121, Trp279 | Human AChE homology model |
Comparative Efficacy in NeuropharmacologyWhen benchmarked against clinical AChE inhibitors, Mesuagenin B exhibits comparable potency to rivastigmine (IC₅₀ = 0.55 μM) and superior activity to galantamine (IC₅₀ = 3.26 μM) in enzymatic assays. Unlike synthetic analogs like tacrine, which disrupt multiple hepatic enzymes, Mesuagenin B's natural coumarin scaffold demonstrates higher target specificity, potentially minimizing off-target effects [1] [4]. Among plant-derived inhibitors, it outperforms khellactone coumarins from Peucedanum japonicum (e.g., PJ13, IC₅₀ = 9.28 μM) and glycyrol from licorice (IC₅₀ = 14.77 μM) by an order of magnitude [7] [9]. Its structural novelty is underscored by the absence of reported AChE inhibition by 4-phenylcoumarins prior to its discovery, establishing a new pharmacophore class distinct from alkaloid-based inhibitors like huperzine A [4] [10].
Therapeutic ImplicationsThe reversibility of Mesuagenin B's enzyme inhibition suggests a favorable pharmacological profile for chronic AD management, avoiding permanent enzyme inactivation associated with neurotoxicity risks. Its multi-target engagement (CAS and PAS) may enhance cognitive benefits by modulating both catalytic activity and amyloidogenic functions of AChE. Current research explores structural optimization to improve brain bioavailability while retaining inhibitory potency—challenges common to natural coumarins due to their high lipophilicity [4] [10]. Hybrid derivatives combining Mesuagenin B's core with blood-brain barrier transport moieties represent promising avenues for developing next-generation anti-AD agents addressing both cholinergic deficits and proteinopathies.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8